![molecular formula C11H14N2O2 B1526160 2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid CAS No. 1184801-79-3](/img/structure/B1526160.png)
2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid
Descripción general
Descripción
“2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid” is a unique chemical compound with the empirical formula C11H14N2O2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCN(CC1CC1)c2cc(ccn2)C(O)=O . The InChI representation is 1S/C11H14N2O2/c1-13(7-8-2-3-8)10-6-9(11(14)15)4-5-12-10/h4-6,8H,2-3,7H2,1H3,(H,14,15) .
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Imidazo [1,2-a]Pyridine Carboxylic Acid Derivatives
Research by Du Hui-r (2014) in "Fine chemicals" illustrates the synthesis of imidazo[1,2-a]pyridine carboxylic acid from 2-amino pyridine. The study explores various reaction conditions and catalysts, particularly focusing on Suzuki cross-coupling/hydrolysis reactions to produce cyclopropane derivatives (Du Hui-r, 2014).
Antibacterial Properties of Fluoronaphthyridines
A study by Bouzard et al. (1992) in the "Journal of medicinal chemistry" discusses the synthesis of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids. These compounds were tested for their in vitro and in vivo antibacterial activities. The study found that certain substitutions enhanced antibacterial properties, highlighting potential applications in therapeutic agents (Bouzard et al., 1992).
Inhibitory Activity on Mammalian Topoisomerase II
Wentland et al. (1993) in the "Journal of medicinal chemistry" explored the inhibitory effects of certain quinoline carboxylic acid derivatives on mammalian topoisomerase II. This study highlights the potential for these compounds in cancer therapy, as they exhibit inhibitory properties that can be vital in controlling the proliferation of cancer cells (Wentland et al., 1993).
Phosphine-Catalyzed Annulation in Chemical Synthesis
Research conducted by Zhu, Lan, and Kwon (2003) in the "Journal of the American Chemical Society" describes a phosphine-catalyzed [4 + 2] annulation process. This study is significant for the synthesis of highly functionalized tetrahydropyridines, demonstrating a method to create complex chemical structures with potential applications in various fields of chemistry (Zhu, Lan, & Kwon, 2003).
Reductions of Activated Carbonyl Compounds
A study by Talma et al. (1985) in the "Journal of the American Chemical Society" explores the use of chiral bridged macrocyclic 1,4-dihydropyridines for enantioselective reductions. This research is crucial for understanding the applications of pyridine derivatives in asymmetric synthesis, which is a fundamental aspect of pharmaceutical and fine chemical production (Talma et al., 1985).
Safety And Hazards
Propiedades
IUPAC Name |
2-[cyclopropylmethyl(methyl)amino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-13(7-8-2-3-8)10-6-9(11(14)15)4-5-12-10/h4-6,8H,2-3,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMOGTVJSHJGOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



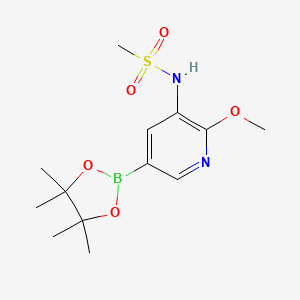
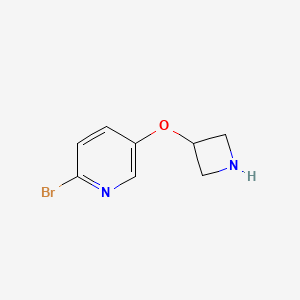
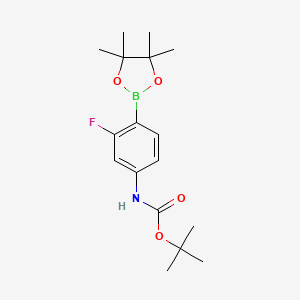
![N-[3-(morpholin-4-yl)propyl]aniline](/img/structure/B1526083.png)
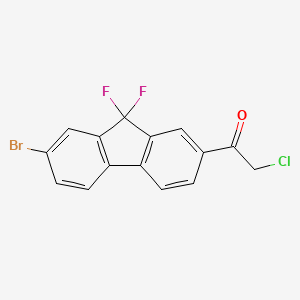
![1-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1526086.png)
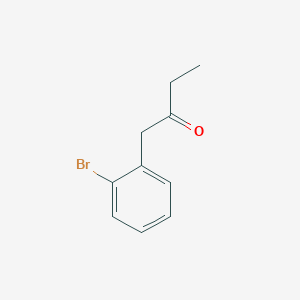
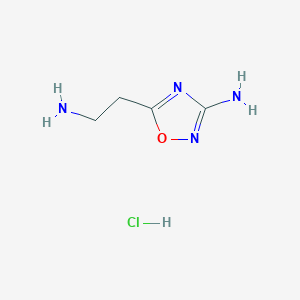
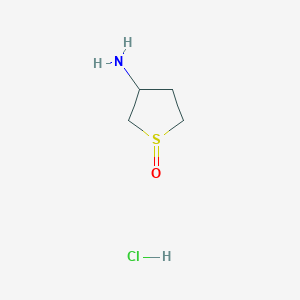
![2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B1526093.png)
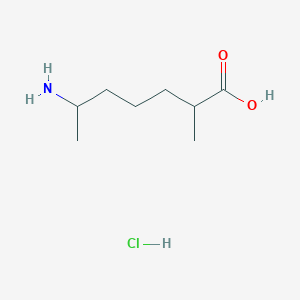
amine](/img/structure/B1526095.png)
![3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea](/img/structure/B1526097.png)
![Methyl[2-methyl-2-(4-methylphenyl)propyl]amine](/img/structure/B1526100.png)